Ciprafamide
Overview
Description
Ciprafamide is a biochemical compound with the molecular formula C21H24N2O and a molecular weight of 320.436. It is primarily used for research purposes and is not intended for human consumption
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprafamide involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation are likely involved.
Industrial Production Methods: Industrial production of this compound would typically involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ciprafamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ciprafamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ciprafamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation and not fully understood .
Comparison with Similar Compounds
Ciprofloxacin: An antibiotic with a similar structure but different pharmacological properties.
Imipramine: A tricyclic antidepressant with some structural similarities but different therapeutic uses.
Uniqueness: Unlike Ciprofloxacin and Imipramine, Ciprafamide is primarily used for research purposes and has not been approved for clinical use .
Properties
CAS No. |
35452-73-4 |
---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(2S,3S)-2,3-diphenylcyclopropyl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C21H24N2O/c24-18(15-23-13-7-8-14-23)22-21-19(16-9-3-1-4-10-16)20(21)17-11-5-2-6-12-17/h1-6,9-12,19-21H,7-8,13-15H2,(H,22,24)/t19-,20-/m1/s1 |
InChI Key |
OZAREULYFHAGNW-WOJBJXKFSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Isomeric SMILES |
C1CCN(C1)CC(=O)NC2[C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ciprafamide; Z 839. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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